molecular formula C14H17N3O B11870660 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-57-7

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11870660
CAS No.: 1203661-57-7
M. Wt: 243.30 g/mol
InChI Key: AHVNFUAAVVNUGD-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a chemical compound offered for research and development purposes. It features an indazole core structure fused with a cyclohexene ring, substituted with a 4-methoxyphenyl group at the 1-position and an amine at the 4-position. This molecular architecture is of significant interest in various scientific fields. In medicinal chemistry, such scaffolds are often explored as key intermediates or potential pharmacophores in the synthesis of novel therapeutic agents. The tetrahydroindazole core provides a rigid, three-dimensional structure that can contribute to specific binding interactions with biological targets. Researchers also investigate these compounds in materials science, particularly in the development of advanced organic frameworks and functional materials, given their potential for molecular recognition and complex formation. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should conduct all necessary safety and toxicity assessments prior to use.

Properties

CAS No.

1203661-57-7

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H17N3O/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16-17/h5-9,13H,2-4,15H2,1H3

InChI Key

AHVNFUAAVVNUGD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization of Substituted Cyclohexanones

The most widely reported method involves the reaction of 4-methoxyphenyl-substituted cyclohexanone derivatives with hydrazine hydrate under acidic conditions. For example, 1,1'-(4-hydroxy-2-(4-methoxyphenyl)-4-methyl-6-oxocyclohexane-1,3-diyl) bis(ethan-1-one) undergoes cyclization with hydrazine hydrate in methanol containing glacial acetic acid, yielding the target compound at 65–75% efficiency. The reaction typically proceeds via nucleophilic attack of hydrazine on carbonyl groups, followed by intramolecular dehydration to form the indazole core.

Key parameters:

  • Solvent : Methanol/water (8:2 v/v) optimizes solubility and reaction kinetics.

  • Temperature : Reflux conditions (70–80°C) for 5–8 hours ensure complete conversion.

  • Acid catalyst : Glacial acetic acid (2–5 mol%) accelerates imine formation.

Multi-Step Synthesis via Intermediate Halogenation

A patent-derived approach (US9603846B2) outlines a two-step sequence starting with 2-fluoro-6-morpholinobenzonitrile . Bromination using N-bromosuccinimide (NBS) in 96% sulfuric acid achieves regioselective substitution at the 7-position (76–81% yield). Subsequent treatment with hydrazine hydrate in 2-methyltetrahydrofuran at 95°C induces cyclization, yielding the aminoindazole scaffold. This method emphasizes scalability, with demonstrated success at 290-gram batches without chromatography.

Optimization data :

ParameterOptimal ValueImpact on Yield
H2_2SO4_4 (eq)10–11Maximizes bromination efficiency
Reaction time18 hoursPrevents over-bromination
Hydrazine (eq)4.0Ensures complete cyclohexanone conversion

Catalytic and Solvent Systems

Phase-Transfer Catalysis in Biphasic Media

The use of tetrabutylammonium bromide (TBAB) in ethyl acetate/water biphasic systems enhances reaction rates by 40% compared to homogeneous conditions. This method, detailed in US20160143894A1, facilitates the coupling of (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate with morpholino-dihydropyridinone intermediates. The phase-transfer agent stabilizes reactive intermediates, reducing side-product formation to <5%.

Solvent Effects on Cyclization Efficiency

Comparative studies in DMF vs. ethanol demonstrate a 15% yield improvement in polar aprotic solvents due to better stabilization of the transition state. However, ethanol minimizes byproducts (<2%) in large-scale reactions, making it preferable for industrial applications.

Purification and Analytical Characterization

Recrystallization Protocols

Post-synthesis purification employs ethanol/water (7:3 v/v) or ethyl acetate/hexane (1:1) mixtures, achieving >98% purity as confirmed by HPLC. Crystallographic data (monoclinic, space group P21/c) validate the molecular structure, with hydrogen bonding observed between the amine group and methoxy oxygen (2.80–2.99 Å).

Spectroscopic Confirmation

  • 1H^1H-NMR (300 MHz, DMSO-d6_6): δ 7.28 (d, J = 8.3 Hz, 2H, aryl), 4.15 (d, J = 10.9 Hz, 1H, NH), 3.69 (s, 3H, OCH3_3).

  • HRMS : m/z 243.30 [M+H]+^+, matching C14_{14}H17_{17}N3_3O.

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Recent advancements utilize tubular flow reactors to maintain precise temperature control (70±1°C), reducing batch variability to <3% RSD. This system achieves throughputs of 1.2 kg/day with 89% yield, surpassing traditional batch methods.

Green Chemistry Initiatives

Replacing dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact (E-factor: 12 → 8) while maintaining 85% yield.

Competing pathways during bromination (e.g., 4- vs. 7-substitution) remain a hurdle, though computational modeling predicts a 7:3 preference for the desired regioisomer.

Catalytic Asymmetric Synthesis

Preliminary studies using chiral phosphoric acids (e.g., TRIP) show modest enantioselectivity (er 65:35), highlighting the need for improved catalysts .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: 4-methoxyphenyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine and its analogs are critical to understanding their pharmacological profiles. Below is a systematic comparison:

Structural Modifications and Physicochemical Properties

Compound Substituent(s) Molecular Weight Salt Form Key Features
1-(4-Methoxyphenyl)-...-amine 4-OCH₃ 283.63* Free base Electron-donating methoxy group; potential enhanced solubility via polar OCH₃.
1-(2-Fluorophenyl)-...-amine (Compound 12) 2-F 231.25 Hydrochloride (21) Electron-withdrawing F; improved metabolic stability .
1-(4-Cyclopropylphenyl)-...-amine 4-Cyclopropyl 307.82† Hydrochloride Bulky cyclopropyl group; possible increased lipophilicity .
1-(4-tert-Butylphenyl)-...-amine 4-C(CH₃)₃ 283.63 Free base Highly lipophilic tert-butyl group; may affect membrane permeability .
1-(2,3-Dimethylphenyl)-...-amine (Compound 15) 2,3-CH₃ 242.30 Free base Steric hindrance from methyl groups; reduced rotational freedom .

*Estimated based on analogs; †Molecular weight includes hydrochloride.

Notes:

  • The methoxy derivative’s molecular weight is comparable to tert-butyl analogs but lower than cyclopropyl variants due to differences in substituent mass.
  • Hydrochloride salt forms (e.g., Compound 21 , cyclopropylphenyl analog ) enhance stability and solubility for in vivo applications.

Stability and Commercial Availability

  • Storage Conditions : Cyclopropylphenyl derivatives require frozen storage (-20°C, dry ice transport) , whereas methoxy and tert-butyl analogs are likely stable at room temperature.
  • Commercial Sources : Methoxy derivatives are less commonly cataloged than fluorophenyl or tert-butyl variants, which are available from suppliers like Enamine Ltd and Combi-Blocks .

Biological Activity

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

  • Molecular Formula : C15H18N2O2
  • Molecular Weight : 258.32 g/mol
  • CAS Number : 123456 (hypothetical for illustrative purposes)

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including this compound. For instance:

  • Inhibition of Tumor Growth : Compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines. For example, a related compound exhibited an IC50 of 0.64 μM against the MM1.S multiple myeloma cell line .
CompoundCell LineIC50 (μM)
This compoundHCT116TBD
Related CompoundMM1.S0.64

Antibacterial Activity

The compound's biological activity also extends to antibacterial properties. In vitro studies have reported varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined through agar diffusion methods.

CompoundPathogenMIC (μg/mL)
This compoundE. coliTBD
Related CompoundS. aureus40

The mechanism through which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
  • Cell Cycle Arrest : Indazole derivatives can induce cell cycle arrest in cancer cells, leading to increased apoptosis.

Study on Anticancer Efficacy

In a recent study published in the Journal of Natural Products, researchers synthesized a series of indazole derivatives and evaluated their anticancer efficacy. Among these, the compound demonstrated promising results in inhibiting tumor growth in xenograft models .

Safety and Toxicity Assessment

A toxicity assessment was conducted using cardiomyocyte cultures. The compound showed no significant cytotoxicity at concentrations below 40 μM, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves cyclization of hydrazine derivatives with ketones or aldehydes. For example, Guo et al. (referenced in ) used a Pd-catalyzed coupling to introduce substituents, achieving yields of ~47–100% under controlled conditions (temperature: 80–100°C; solvent: DMF/EtOH). Purification via column chromatography (silica gel, hexane/EtOAc) is critical to isolate the amine product .
  • Key Variables : Temperature, solvent polarity, and catalyst selection (e.g., Pd(PPh₃)₄) significantly impact regioselectivity and yield.

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Analytical Techniques :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl group at N1, amine at C4).
  • Mass Spectrometry : ESI+ (e.g., m/z 228 [M + H]+ in ) verifies molecular weight .
  • X-ray Crystallography : Resolves stereochemistry in enantiomeric forms, as seen in related tetrahydroindazoles .

Q. What are the primary solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Polar aprotic solvents (DMSO, DMF) enhance solubility due to the amine and methoxyphenyl groups. Limited solubility in water (<1 mg/mL) requires formulation with co-solvents .
  • Stability : Stable at −20°C under inert atmospheres. Degradation observed at >100°C or in acidic/basic conditions (pH <3 or >10) .

Advanced Research Questions

Q. How can researchers optimize this compound’s inhibitory activity against dihydroorotate dehydrogenase (DHODH) for anti-tumor applications?

  • Experimental Design :

  • Structure-Activity Relationship (SAR) : Compare analogues with substituents at N1 (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) to assess IC₅₀ shifts. shows fluorophenyl derivatives (e.g., compound 21 ) exhibit enhanced DHODH inhibition .
  • Enzymatic Assays : Measure IC₅₀ using recombinant human DHODH and brequinar as a positive control .
    • Data Interpretation : Contradictions in potency (e.g., methyl vs. ethyl substituents) may arise from steric hindrance or electronic effects .

Q. What strategies mitigate discrepancies in reported cardioprotective vs. cytotoxic effects of tetrahydroindazole derivatives?

  • Hypothesis Testing :

  • Dose-Response Studies : Evaluate toxicity thresholds (e.g., EC₅₀ for cytotoxicity in HEK293 cells vs. cardioprotective efficacy in hypoxia models) .
  • Metabolite Profiling : LC-MS/MS identifies reactive metabolites (e.g., quinone-imine intermediates) that may explain cytotoxicity .
    • Case Study : highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-hydrazine hydrobromide as more cardioprotective than Levocarnitine but notes cytotoxicity at >10 μM .

Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) permeability?

  • Methodology :

  • QSAR Models : Use logP (calculated: ~2.5) and polar surface area (<90 Ų) to predict BBB penetration.
  • Docking Studies : Target DHODH’s ubiquinone-binding site; methoxyphenyl groups may enhance hydrophobic interactions .
    • Validation : Compare in silico predictions with in vivo pharmacokinetics in rodent models .

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